molecular formula C17H17NO3 B5336648 4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

Cat. No.: B5336648
M. Wt: 283.32 g/mol
InChI Key: KBNJJQWKLIVDJO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as "FMIQ" and has been synthesized using various methods. In

Mechanism of Action

The exact mechanism of action of FMIQ is not fully understood. However, it has been proposed that FMIQ exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. FMIQ has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that FMIQ has significant biochemical and physiological effects. FMIQ has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. FMIQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Additionally, FMIQ has been reported to have anxiolytic and anti-depressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of FMIQ is its potential as a therapeutic agent for various diseases. FMIQ has also been reported to have low toxicity, making it a promising candidate for drug development. However, one of the limitations of FMIQ is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on FMIQ. One area of interest is the development of FMIQ as a potential therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of FMIQ and its effects on various biological pathways. Furthermore, research is needed to develop new methods for synthesizing FMIQ and improving its solubility in water.

Synthesis Methods

The synthesis of 4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been reported using various methods. One such method involves the reaction of 2-furylacrylic acid with methylamine and formaldehyde in the presence of a catalyst. Another method involves the reaction of 2-furylacrylic acid with methylamine and paraformaldehyde in the presence of a catalyst. Both methods yield FMIQ as a white crystalline solid.

Scientific Research Applications

FMIQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. FMIQ has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, FMIQ has been reported to have potential as an anti-depressant and anti-anxiety agent.

Properties

IUPAC Name

4-[(E)-3-(furan-2-yl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-13-6-2-3-7-14(13)16(17(20)18-11)15(19)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNJJQWKLIVDJO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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